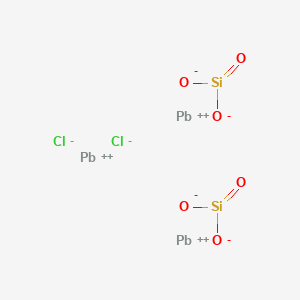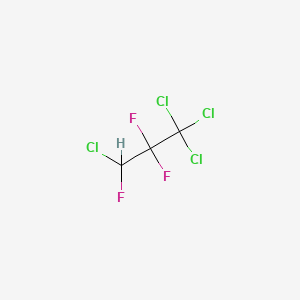
adenine 7N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine 7N-oxide is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA This compound is characterized by the presence of an oxygen atom bonded to the nitrogen atom at the 7th position of the adenine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenine 7N-oxide typically involves the oxidation of adenine or its derivatives. One common method is the oxidation of 3-benzyladenine using peroxycarboxylic acid, followed by nonreductive debenzylation to yield this compound . The reaction conditions often include the use of methanol, acetonitrile, and potassium bicarbonate at a temperature of around 30°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Adenine 7N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be deaminated and methylated, and these reactions have been confirmed through X-ray crystallographic analysis .
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for the oxidation of adenine derivatives to form this compound.
Reduction: Nonreductive debenzylation is a key step in the synthesis of this compound from 3-benzyladenine.
Substitution: The nucleophilic properties of this compound allow it to participate in substitution reactions, particularly at the N7 position.
Major Products: The major products formed from these reactions include various N-oxide derivatives of adenine, which can be further characterized and analyzed using techniques such as UV spectroscopy and X-ray crystallography .
Scientific Research Applications
Adenine 7N-oxide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of adenine 7N-oxide involves its interaction with nucleic acids and enzymes. The compound can form adducts with DNA and RNA, affecting their structure and function. Additionally, this compound can participate in redox reactions, influencing cellular metabolic processes . The molecular targets of this compound include various enzymes involved in nucleic acid metabolism and repair .
Comparison with Similar Compounds
- Adenine 1-oxide
- Adenine 3-oxide
- 9-Hydroxyadenine
Comparison: Adenine 7N-oxide is unique among its analogs due to its specific substitution at the N7 position, which significantly influences its chemical reactivity and biological activity . Compared to other N-oxide derivatives, this compound exhibits distinct nucleophilic properties and participates in unique chemical reactions .
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-hydroxypurin-6-amine |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,11H,(H2,6,7,8) |
InChI Key |
OZSJFVRAJAFIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)

![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)




![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)




